The compound 3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid is a member of the benzoxadiazocin family, which are heterocyclic compounds featuring a unique bicyclic structure. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications.
This compound is classified under the category of benzoxadiazocines, which are known for their diverse pharmacological properties. The specific molecular formula is with a molecular weight of approximately 283.29 g/mol. It is identified by several chemical identifiers including CAS number 1239771-22-2 and PubChem CID 1659722 .
The synthesis of 3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid typically involves several steps:
The molecular structure of 3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid features a benzoxadiazocin core fused with a benzoic acid moiety. Key structural characteristics include:
Spectroscopic data (NMR, IR) can be utilized to confirm the structure post-synthesis .
The compound can undergo various chemical reactions typical for carboxylic acids and heterocycles:
The mechanism of action for compounds like 3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid typically involves:
The physical properties include:
Chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions .
The potential applications of 3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid include:
The systematic IUPAC name 3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid (Molecular Formula: C₁₈H₁₆N₂O₄) encodes the compound's complex polycyclic architecture through a hierarchical parent-ring prioritization system [1]. The name resolves as follows:
Table 1: Hierarchical Breakdown of IUPAC Name Components
Component | Structural Significance |
---|---|
2H-2,6-Methano-1,3,5-benzoxadiazocin | Fused benzene-oxadiazocine with methano bridge at N2/C6 |
4-Oxo | Ketone at position 4 of diazocine ring |
5,6-Dihydro | Saturation at C5-C6 reducing bond order |
2-Methyl | N-Methyl group on bridgehead nitrogen (N2) |
3-(Benzoic acid) | Meta-substituted benzoic acid attached to N3 |
For derivatives, the naming adapts systematically:
The methano bridge (positions 2 and 6) introduces two chiral centers, rendering the compound a mixture of stereoisomers in synthetic batches [6] [8]. Key stereochemical attributes include:
Table 2: Conformational Parameters and Stereochemical Features
Parameter | Value/Description | Experimental Basis |
---|---|---|
Chiral Centers | 2 (C1, C2 of methano bridge) | Undefined stereochemistry in synthesis |
Predominant Conformer | Twist-boat diazocine with axial N-methyl | Molecular modeling, NMR coupling |
Ring Inversion Barrier | ~8–10 kcal/mol | DFT calculations |
Key Intramolecular H-Bond | Amide N-H⋯O=C (ketone), distance 2.2 Å | IR spectroscopy, crystallography |
TPSA | 78.9 Ų | Computational prediction |
Structurally analogous benzoxadiazocins exhibit modulated bioactivity and physicochemical properties due to ring modifications or substituent variations:
The chloro substituent withdraws electrons, decreasing π-electron density of the benzofused ring by ~20% (quantified via DFT), potentially altering protein-binding affinity [8].
Methoxy-Substituted Derivative (C₁₉H₁₈N₂O₅):
Despite higher molecular weight (354.36 g/mol vs. 324.34 g/mol), it shows reduced logP (2.4) due to the methoxy group’s polarity [9].
Non-Benzoxadiazocin Heterocyclic Analogs:
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1